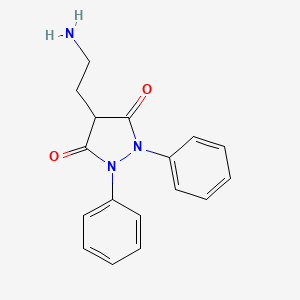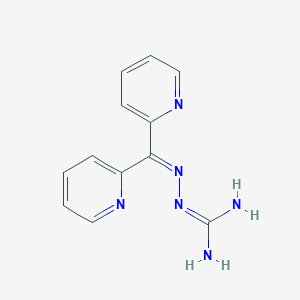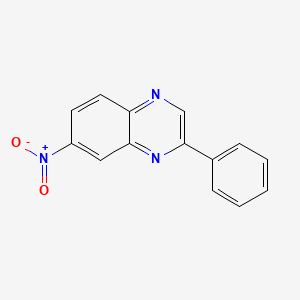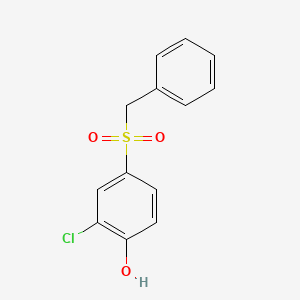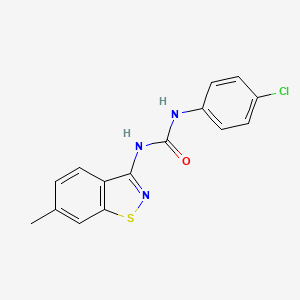
2-Phenyl-9H-carbazole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-9H-carbazole-1-carbaldehyde is an organic compound with the molecular formula C19H13NO It is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a phenyl group attached to the carbazole core and an aldehyde functional group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-9H-carbazole-1-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed C-H bond amination reaction, which operates under mild conditions and produces carbazole derivatives in good yields . Another approach involves the use of a magnetically recoverable palladium nanocatalyst supported on green biochar, enabling efficient synthesis under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable and cost-effective synthetic routes. For instance, the use of inexpensive anilines and 1,2-dihaloarenes under microwave irradiation has shown promise in reducing reaction times and improving yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-9H-carbazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group and the carbazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-9H-carbazole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2-Phenyl-9H-carbazole-1-carbaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines. The carbazole core can interact with biological targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
9-Phenyl-9H-carbazole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3-position.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Contains a boronic acid ester group instead of an aldehyde.
9-Phenylcarbazole: Lacks the aldehyde functional group.
Uniqueness: 2-Phenyl-9H-carbazole-1-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group on the carbazole core
Eigenschaften
CAS-Nummer |
110110-38-8 |
|---|---|
Molekularformel |
C19H13NO |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-phenyl-9H-carbazole-1-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c21-12-17-14(13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-18(15)20-19(16)17/h1-12,20H |
InChI-Schlüssel |
NKFZLTWKSCRBOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)C4=CC=CC=C4N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


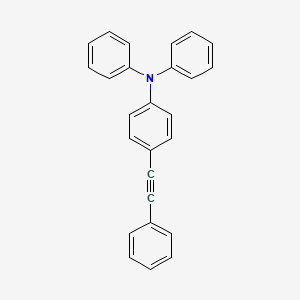
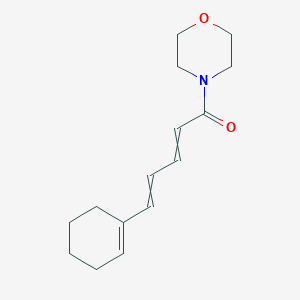
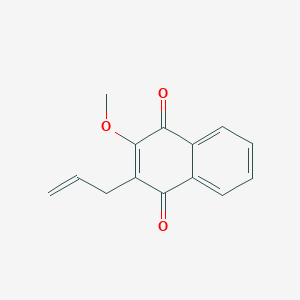
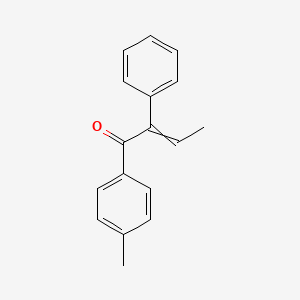
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
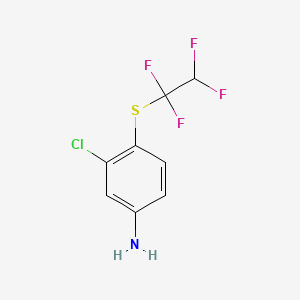
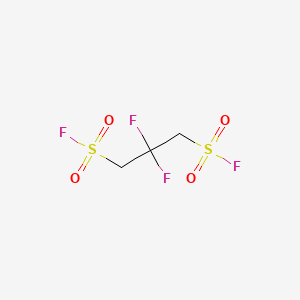

![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
